molecular formula C22H25N3O5 B10991439 N-[2-(4-hydroxyphenyl)ethyl]-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide

N-[2-(4-hydroxyphenyl)ethyl]-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide

Cat. No.: B10991439
M. Wt: 411.5 g/mol
InChI Key: MWLMHXWDOYVAHR-UHFFFAOYSA-N
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Description

N-(4-HYDROXYPHENETHYL)-2-[1-(4-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both hydroxyphenethyl and methoxyphenethyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-HYDROXYPHENETHYL)-2-[1-(4-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-hydroxyphenethylamine and 4-methoxyphenethylamine, which are then reacted with appropriate reagents to form the final product. Common reaction conditions include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-HYDROXYPHENETHYL)-2-[1-(4-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like Pd/C to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenated reagents, such as bromoethane or chloroform

Major Products

The major products formed from these reactions include quinones, reduced amine derivatives, and substituted phenethyl derivatives.

Scientific Research Applications

N-(4-HYDROXYPHENETHYL)-2-[1-(4-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(4-HYDROXYPHENETHYL)-2-[1-(4-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate signaling pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N-(4-hydroxyphenyl)acetamide
  • N-(4-Hydroxyphenethyl)-butyramide

Uniqueness

N-(4-HYDROXYPHENETHYL)-2-[1-(4-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is unique due to its dual phenethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C22H25N3O5/c1-30-18-8-4-16(5-9-18)11-13-25-21(28)19(24-22(25)29)14-20(27)23-12-10-15-2-6-17(26)7-3-15/h2-9,19,26H,10-14H2,1H3,(H,23,27)(H,24,29)

InChI Key

MWLMHXWDOYVAHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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